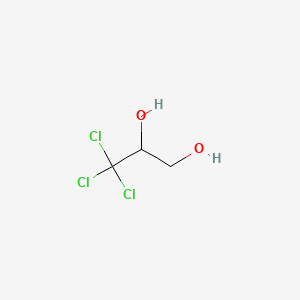

3,3,3-Trichloro-1,2-propanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

815-02-1 |

|---|---|

Molecular Formula |

C3H5Cl3O2 |

Molecular Weight |

179.42 g/mol |

IUPAC Name |

3,3,3-trichloropropane-1,2-diol |

InChI |

InChI=1S/C3H5Cl3O2/c4-3(5,6)2(8)1-7/h2,7-8H,1H2 |

InChI Key |

WUBHHCRECMGUJD-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(Cl)(Cl)Cl)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: CAS 815-02-1 (3,3,3-Trichloro-1,2-Propanediol)

The following technical guide is structured to provide an in-depth analysis of CAS 815-02-1 (3,3,3-Trichloro-1,2-propanediol), focusing on its physicochemical properties, solubility behavior, and critical role in drug metabolism research, specifically involving epoxide hydrolase enzymes.[1]

Content Type: Technical Reference & Experimental Guide Audience: Medicinal Chemists, DMPK Scientists, and Toxicology Researchers[1]

Executive Summary & Compound Identity

CAS 815-02-1, chemically identified as This compound , is a halogenated vicinal diol of significant interest in toxicology and drug metabolism.[1] It is primarily known as the hydrolysis product of 1,1,1-Trichloropropene-2,3-oxide (TCPO) , a potent and widely used inhibitor of microsomal epoxide hydrolase (mEH).

For researchers in drug development, this compound serves as a critical marker in mechanistic studies:

-

Metabolic Probe: Its formation quantifies the hydrolytic activity of epoxide hydrolases when TCPO is used as a substrate.

-

Inhibitor Stability: Understanding its solubility and stability is essential when using TCPO to block mEH in metabolic stability assays.[1]

-

Toxicological Relevance: As a metabolite of chlorinated hydrocarbons, it provides insights into the bioactivation and detoxification pathways of environmental toxicants.[1]

Chemical Identity Table[1][2]

| Property | Data |

| CAS Registry Number | 815-02-1 |

| IUPAC Name | 3,3,3-Trichloropropane-1,2-diol |

| Synonyms | This compound; TCPO-diol |

| Molecular Formula | C₃H₅Cl₃O₂ |

| Molecular Weight | 179.43 g/mol |

| SMILES | OC(CO)C(Cl)(Cl)Cl |

| InChI Key | WUBHHCRECMGUJD-UHFFFAOYSA-N |

Physicochemical Properties & Solubility Data[2][3][4][5][6][7][8]

Understanding the physical behavior of CAS 815-02-1 is crucial for assay development.[1] Unlike its parent epoxide (TCPO), which is lipophilic and volatile, the diol is highly polar and water-soluble due to the presence of two hydroxyl groups.[1]

Physical Properties Profile[2][3][4][6][8][9]

| Property | Value (Experimental/Predicted) | Context for Research |

| Physical State | Viscous Liquid / Low-melting Solid | Handling requires weighing boats or positive displacement pipettes.[1] |

| Boiling Point | ~208°C (Predicted) | High boiling point indicates low volatility compared to parent epoxide.[1] |

| Density | ~1.69 g/cm³ | Significantly denser than water; phase separation may occur at high concentrations.[1] |

| LogP (Octanol/Water) | 0.5 – 0.8 | Hydrophilic. Partitions preferentially into the aqueous phase.[1] |

| pKa | ~12.5 (Secondary Alcohol) | Remains neutral at physiological pH (7.4).[1] |

| H-Bond Donors | 2 | High capacity for hydrogen bonding with solvent water.[1][2] |

Solubility & Formulation Strategy

For biological assays (e.g., enzymatic hydrolysis), the compound must be solubilized effectively to prevent precipitation or non-specific binding.

Solubility Data:

-

Water: Soluble (>10 mg/mL).[1] The vicinal diol structure facilitates strong interaction with water molecules.

-

DMSO: Soluble (>50 mg/mL).[1] Recommended stock solvent for preparing concentrated standards.

Formulation Protocol for In Vitro Assays:

-

Stock Preparation: Dissolve neat compound in DMSO to create a 100 mM stock solution.

-

Storage: Store stock at -20°C. The diol is chemically stable but hygroscopic; seal tightly to prevent water absorption which alters concentration.[1]

-

Working Solution: Dilute the DMSO stock into pre-warmed (37°C) phosphate buffer (pH 7.4) immediately prior to use. Ensure the final DMSO concentration in the assay is <0.1% to avoid enzyme inhibition.

Biological Significance: The Epoxide Hydrolase Pathway

The primary utility of CAS 815-02-1 lies in its relationship with Microsomal Epoxide Hydrolase (mEH) .

Mechanism of Action

Epoxide hydrolases (EHs) detoxify xenobiotic epoxides by adding water to the epoxide ring, generating a dihydrodiol.[1]

-

Substrate/Inhibitor: TCPO (1,1,1-Trichloropropene-2,3-oxide).

-

Enzyme: mEH (E.C. 3.3.2.9).

Researchers often use TCPO to inhibit mEH to determine if a drug candidate is metabolized by this pathway.[1] However, TCPO itself is slowly hydrolyzed to CAS 815-02-1.[1] Therefore, detecting CAS 815-02-1 serves as a negative control or a measure of background hydrolysis .

Pathway Visualization[10]

Caption: The conversion of the inhibitor TCPO into the diol (CAS 815-02-1) represents the enzymatic turnover event.[1]

Experimental Protocol: Detection & Quantification

This protocol outlines the quantification of CAS 815-02-1 in microsomal incubations, used to validate mEH activity or inhibition.[1]

Methodology: GC-MS Quantification

Principle: Due to the high polarity of the diol, it is difficult to analyze directly by reverse-phase HPLC without derivatization. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, often requiring derivatization to improve volatility.[1]

Reagents:

-

Microsomal fraction (liver or recombinant).

-

Substrate: TCPO (or drug of interest).[1]

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Internal Standard: 3-Chloropropane-1,2-diol.[1]

Step-by-Step Workflow:

-

Incubation:

-

Incubate microsomes (0.5 mg/mL) with substrate in 100 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

-

Timepoints: 0, 5, 10, 30, 60 min.

-

-

Termination & Extraction:

-

Stop reaction by adding ice-cold Ethyl Acetate (1:3 v/v).

-

Vortex for 30 seconds; Centrifuge at 3000 x g for 5 minutes.

-

Collect the organic supernatant (containing the diol). Note: The diol is moderately extractable; repeat extraction twice for quantitative recovery.

-

-

Derivatization (Critical Step):

-

Evaporate the ethyl acetate layer to dryness under nitrogen.

-

Reconstitute residue in 50 µL BSTFA + 1% TMCS .

-

Incubate at 60°C for 30 minutes. This converts the hydroxyl groups to TMS ethers, rendering the molecule volatile.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 80°C (1 min) -> 10°C/min -> 280°C.

-

Detection: SIM mode. Monitor ions specific to the TMS-derivative of the trichlorodiol (fragmentation often yields M-15 or M-Cl ions).[1]

-

Self-Validating Checkpoint

-

Control: Run a "No-NADPH" or "Heat-Inactivated Microsome" control.

-

Logic: If CAS 815-02-1 is detected in the heat-inactivated control, it indicates chemical hydrolysis (non-enzymatic instability) of the parent epoxide in the buffer.[1] If detected only in active microsomes, it confirms enzymatic hydrolysis .

Stability & Handling

-

Hygroscopicity: The vicinal diol moiety makes the compound hygroscopic.[1] Store in a desiccator.

-

Chemical Stability: The electron-withdrawing effect of the trichloromethyl group stabilizes the adjacent carbon, making the alcohol relatively acidic but chemically stable under neutral conditions. Avoid strong bases which may induce dehydrohalogenation.

-

Safety: As a halogenated aliphatic compound, handle with standard PPE (gloves, goggles). Assume potential alkylating properties similar to related chloropropanols until proven otherwise.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 160546, this compound.[1] Retrieved from [Link]

-

Oesch, F. (1974). Purification and properties of microsomal epoxide hydrase.[1] Biochemical Journal. (Contextual grounding for TCPO/Diol pathway).

-

U.S. EPA CompTox Chemicals Dashboard. 3,3,3-Trichloropropane-1,2-diol (DTXSID701002016).[1] Retrieved from [Link]

Sources

The Chloropropanediol Dichotomy: A Technical Whitepaper on 3-MCPD vs. 3,3,3-Trichloro-1,2-propanediol

Executive Summary

Within the landscape of halogenated diols, chloropropanediols present a fascinating dichotomy between pervasive toxicological hazards and specialized synthetic utility. This whitepaper provides an in-depth comparative analysis of two structurally related but functionally divergent compounds: 3-monochloropropane-1,2-diol (3-MCPD) and 3,3,3-trichloro-1,2-propanediol (3,3,3-TCPD) . While 3-MCPD is a heavily regulated, heat-induced food contaminant known for its nephrotoxic and reproductive impacts, 3,3,3-TCPD serves primarily as a synthetic intermediate and a metabolic byproduct of epoxide hydrolase inhibitors.

As a Senior Application Scientist, understanding the causality behind their formation, toxicological mechanisms, and the analytical protocols required to isolate them is critical for drug development, toxicology, and food safety research.

Chemical Architecture & Physicochemical Divergence

The core difference between these two molecules lies in their degree of halogenation at the terminal carbon (C3). 3-MCPD possesses a single chlorine atom, making it a highly polar, water-soluble compound. In contrast, 3,3,3-TCPD features a trichloromethyl group (-CCl₃). This tri-substitution drastically increases the molecule's molecular weight, alters its electron density via strong inductive electron withdrawal, and shifts its lipophilicity.

Table 1: Physicochemical and Toxicological Comparison

| Property | 3-MCPD | This compound |

| IUPAC Name | 3-chloropropane-1,2-diol | 3,3,3-trichloropropane-1,2-diol |

| Molecular Formula | C₃H₇ClO₂ | C₃H₅Cl₃O₂ |

| Molecular Weight | 110.54 g/mol | 179.42 g/mol |

| Chlorine Substitution | Mono-chlorinated (C3) | Tri-chlorinated (C3) |

| Primary Origin | Thermal processing of lipids + chloride | Hydrolysis of TCPO |

| Biological Role | Food contaminant, Group 2B Carcinogen | Epoxide hydrolase metabolite / Synthetic intermediate |

| Primary Target Organs | Kidneys, Testes | N/A (Low acute toxicity) |

(Data corroborated via [1] and [2])

Origins, Synthesis, and Formation Mechanisms

The origins of these two compounds dictate their respective fields of study.

3-MCPD is formed unintentionally during the high-temperature processing (>200°C) of fat-containing foods. During the deodorization step of edible oil refining, or the acid-hydrolysis of vegetable proteins, endogenous chloride ions react nucleophilically with the glycerol backbone of lipids, yielding esterified and free 3-MCPD ()[3].

Conversely, 3,3,3-TCPD is a targeted synthetic product. It is generated via the ring-opening hydrolysis of 1,1,1-trichloropropene-2,3-oxide (TCPO) ()[4]. TCPO is a classic biochemical tool used to inhibit epoxide hydrolase. When TCPO is enzymatically or chemically hydrolyzed, the reactive epoxide is detoxified into the stable 1,2-diol structure of 3,3,3-TCPD.

Divergent origins and metabolic pathways of 3-MCPD and this compound.

Toxicological Mechanisms & Biological Impact

3-MCPD: A Multi-Organ Toxicant

3-MCPD is classified by the IARC as a Group 2B possible human carcinogen. Its toxicity is mediated through non-genotoxic mechanisms. Once ingested, 3-MCPD undergoes oxidative metabolism into chlorolactaldehyde and chlorolactic acid, which induces severe oxidative stress and disrupts the glycolytic pathway ()[5]. The primary target organ is the kidney, leading to severe proteinuria, acute glomerulonephritis, and renal tubular hyperplasia.

Furthermore, 3-MCPD exhibits profound male reproductive toxicity. In Leydig cells, it induces early apoptosis by decreasing mitochondrial membrane potential and cAMP levels. This cascade significantly downregulates the expression of the cytochrome P450 side-chain cleavage enzyme (CYP11A1), steroidogenic acute regulatory protein (StAR), and 3β-hydroxysteroid dehydrogenase (3β-HSD), ultimately causing a severe reduction in progesterone and testosterone production ()[6].

Mechanistic pathway of 3-MCPD-induced reproductive toxicity in Leydig cells.

3,3,3-TCPD: The Detoxified Metabolite

Unlike 3-MCPD, 3,3,3-TCPD is not a widespread environmental or foodborne hazard. Its biological relevance is tied to its precursor, TCPO. Because TCPO is a highly reactive epoxide that covalently binds to and inhibits epoxide hydrolase, the conversion of TCPO into 3,3,3-TCPD represents a detoxification event. The resulting 1,2-diol is stable and lacks the electrophilic reactivity required to cause the widespread oxidative damage seen with 3-MCPD.

Analytical Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the distinct workflows required for the trace analysis of 3-MCPD and the synthesis of 3,3,3-TCPD. Every step is grounded in causality to explain why specific chemical choices are made.

Protocol 1: Trace Quantification of 3-MCPD in Lipid Matrices via GC-MS

Objective: Isolate and quantify ester-bound and free 3-MCPD from complex lipid matrices.

-

Internal Standardization (Self-Validation): Weigh 1.0 g of the homogenized lipid sample and spike with 100 µL of isotopically labeled 3-MCPD-d₅.

-

Causality: Adding a deuterated internal standard prior to any sample manipulation creates a self-validating system that mathematically corrects for analyte loss during extraction and variations in derivatization efficiency.

-

-

Base-Catalyzed Transesterification: Add 1 mL of sodium methoxide (NaOMe) in methanol and incubate at 40°C for 15 minutes.

-

Causality: 3-MCPD predominantly exists in esterified forms within refined oils. Mild alkaline transesterification cleaves the ester bonds, releasing free 3-MCPD without inducing the de novo formation of chloropropanols that occurs under harsh acidic conditions.

-

-

Matrix Defatting: Neutralize the reaction with an acidic sodium bromide solution. Extract the mixture twice with 2 mL of iso-octane, discarding the organic (upper) layer.

-

Causality: Removing the bulk non-polar lipid matrix is critical to prevent GC inlet fouling and column degradation.

-

-

Derivatization: Add 250 µL of phenylboronic acid (PBA) solution to the aqueous phase and incubate at 90°C for 20 minutes.

-

Causality: The low volatility and high polarity of the native 1,2-diol group cause irreversible adsorption to active sites in the GC column ()[7]. PBA reacts selectively with the diol to form a volatile, non-polar cyclic phenylboronate ester, drastically improving peak symmetry and MS sensitivity.

-

-

GC-MS Acquisition: Extract the derivatized analyte into hexane and inject 1 µL into a GC-MS system operating in Selected Ion Monitoring (SIM) mode. Monitor m/z 147 for native 3-MCPD and m/z 152 for 3-MCPD-d₅.

Protocol 2: Synthesis and Isolation of this compound

Objective: Synthesize 3,3,3-TCPD via the regioselective ring-opening of 1,1,1-trichloropropene-2,3-oxide (TCPO).

-

Epoxide Activation: Dissolve 10 mmol of TCPO in 15 mL of a biphasic water/dichloromethane mixture. Add a catalytic amount of 0.1 M sulfuric acid (H₂SO₄).

-

Causality: Acidic conditions protonate the epoxide oxygen, increasing the electrophilic character of the adjacent carbons. This ensures that the nucleophilic attack by water occurs regioselectively at the less sterically hindered carbon, preventing unwanted rearrangements or trichloromethyl group migration.

-

-

Hydrolytic Ring-Opening: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC).

-

Phase Separation & Extraction: Separate the organic layer. Extract the aqueous phase twice with 10 mL of ethyl acetate to ensure complete recovery of the highly polar diol product.

-

Purification & Self-Validation: Dry the combined organic extracts over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (hexane/ethyl acetate gradient).

-

Self-Validation: Confirm the structural integrity of the isolated product using ¹H-NMR spectroscopy. The presence of two distinct hydroxyl proton signals (exchangeable with D₂O) and the characteristic downfield shift of the methine proton adjacent to the highly electron-withdrawing -CCl₃ group mathematically validates the successful formation of the 1,2-diol.

-

References

-

The Trend in Mitigation Strategies of 3-Monochloropropane-1,2-diol and Glycidyl Esters in Edible Vegetable Oils: Today and Tomorrow. Food Technology and Biotechnology. URL:[Link]

-

3-MCPD. Wikipedia. URL:[Link]

-

3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. URL:[Link]

-

This compound | C3H5Cl3O2 | CID 160546. PubChem. URL:[Link]

-

Toxic mechanisms of 3-monochloropropane-1,2-diol on progesterone production in R2C rat leydig cells. PubMed (NIH). URL:[Link]

-

Possible health risks due to high concentrations of 3-MCPD and glycidyl fatty acid esters in certain foods. Bundesinstitut für Risikobewertung (BfR). URL:[Link]

-

This compound has been prepared by hydrolysis of (trichloromethyl)oxirane. KISTI (SCOPUS Platform). URL:[Link]

Sources

- 1. This compound | C3H5Cl3O2 | CID 160546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-MCPD - Wikipedia [en.wikipedia.org]

- 3. bfr.bund.de [bfr.bund.de]

- 4. SCOPUS 정보 검색 플랫폼 - 논문 보기 [scopus.kisti.re.kr]

- 5. ftb.com.hr [ftb.com.hr]

- 6. Toxic mechanisms of 3-monochloropropane-1,2-diol on progesterone production in R2C rat leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Trichloromethyl Group in 1,2-Diols: Mechanistic Stability, Reactivity, and Synthetic Applications

1. Executive Summary The trichloromethyl (-CCl₃) group is a paradoxical functional moiety in organic synthesis. When adjacent to hydroxyl groups—such as in 1,2-diols or trichloromethyl carbinols—it exhibits extreme stability under acidic or neutral conditions, yet undergoes rapid, predictable degradation under basic conditions. This whitepaper deconstructs the causality behind this dichotomous stability and outlines how drug development professionals can harness this reactivity for the stereospecific synthesis of α-substituted carboxylic acids and amides.

2. The Electronic Causality of -CCl₃ Stability Under neutral or acidic conditions, the -CCl₃ group acts as a powerful electron-withdrawing group (EWG) via inductive (-I) effects. This electron withdrawal stabilizes adjacent electron-rich centers. A classic manifestation of this is [1], a geminal diol that is exceptionally stable because the -CCl₃ group mitigates the electron-electron repulsion between the oxygen lone pairs, preventing the spontaneous dehydration that typically plagues gem-diols.

However, in 1,2-diols (e.g., 1,1,1-trichloroalkane-2,3-diols), the introduction of a strong base fundamentally alters the electronic landscape. Deprotonation of the hydroxyl group adjacent to the -CCl₃ moiety generates an alkoxide anion. The high electron density of the alkoxide is drawn toward the strongly electrophilic trichloromethyl carbon. The spatial proximity allows the alkoxide oxygen to attack the anti-bonding orbital (σ*) of the C-Cl bond. This intramolecular Sₙ2-type displacement expels a chloride ion, breaking the stability of the system and generating a highly strained dichloroepoxide intermediate.

3. Mechanistic Pathway: The Dichloroepoxide Bottleneck The formation of the dichloroepoxide is the critical causal event in reactions such as the Jocic, Corey-Link, and Bargellini reactions. As observed in [2], this intermediate is short-lived, with a half-life of approximately 5 minutes at room temperature. The immense ring strain, coupled with the electron-withdrawing nature of the remaining chlorine atoms, makes the dichloroepoxide highly susceptible to nucleophilic attack.

Caption: Mechanism of base-induced dichloroepoxide formation and subsequent nucleophilic opening.

Depending on the nucleophile present, the dichloroepoxide opens to yield various high-value building blocks:

-

Amines/Azides (Corey-Link): Yields α-amino or α-azido acids with complete inversion of stereochemistry.

-

Alcohols/Hydroxide (Bargellini/Jocic): Yields α-alkoxy or α-hydroxy acids.

-

Hydrides (Reductive Homologation): Utilizing reagents like LiBH₄ leads to [3] of the original diol framework.

4. Quantitative Data on Reactivity and Yields The instability of the -CCl₃ group in basic media is not a detriment; it is a highly tunable synthetic lever. The table below summarizes the kinetic and thermodynamic parameters of key transformations utilizing this instability.

| Reaction Type | Substrate | Base / Nucleophile | Intermediate t½ | Typical Yield | Stereochemical Outcome |

| Bargellini Reaction | Trichloromethyl carbinol | Powdered NaOH / Phenol | ~5 min (via ReactIR) | 80 - 95% | Racemic (if achiral substrate) |

| Corey-Link Synthesis | Chiral trichloromethyl carbinol | DBU / NaN₃ | < 10 min | 85 - 92% | Complete Inversion (>98% ee) |

| Jocic Homologation | 1,1,1-trichloroalkane-2,3-diol | LiBH₄ | N/A (Rapid reduction) | 48 - 78% | Retention of diol relative stereocenter |

| Spirocyclic Nitroxide | Cyclic trichloromethyl diol | NH₄Cl / Amines | Rapid cyclization | 50 - 65% | Conformationally locked |

Data synthesized from ACS Process R&D [2] and MDPI Molecules [4].

5. Self-Validating Experimental Protocols To harness the base-sensitivity of trichloromethyl 1,2-diols, researchers must employ self-validating workflows that monitor the transient dichloroepoxide. The following protocol details the conversion of a trichloromethyl 1,2-diol to an α-azido acid (Corey-Link type transformation).

Protocol: Stereospecific Synthesis of α-Azido Acids Causality Check: The reaction must be kept strictly at 0 °C during base addition to prevent uncontrolled thermal degradation of the dichloroepoxide into acyl chlorides or haloform cleavage products.

Step 1: Substrate Activation

-

Dissolve 10 mmol of the enantiopure trichloromethyl 1,2-diol in 50 mL of anhydrous THF under an argon atmosphere.

-

Cool the reactor to 0 °C using an ice-water bath.

-

Validation Check 1: Take a baseline ReactIR scan. The C-Cl stretch should be clearly visible at ~800 cm⁻¹.

Step 2: Dichloroepoxide Generation and Trapping

-

Add 25 mmol of Sodium Azide (NaN₃) to the solution. (Adding the nucleophile before the base ensures the transient epoxide is trapped immediately upon formation).

-

Dropwise, add 12 mmol of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) over 15 minutes.

-

Validation Check 2: Monitor via ReactIR. The emergence of a peak at ~850 cm⁻¹ indicates the formation of the dichloroepoxide. This peak should rise and fall within a 10-minute window, correlating with the appearance of the azide stretch at ~2100 cm⁻¹.

Step 3: Hydrolysis and Isolation

-

Once the ReactIR shows complete consumption of the epoxide, warm the reaction to 25 °C.

-

Quench with 20 mL of 1M HCl to hydrolyze the intermediate imino-chloride/acyl chloride species to the final carboxylic acid.

-

Extract with Ethyl Acetate (3 x 20 mL), dry over MgSO₄, and concentrate in vacuo.

-

Validation Check 3: Perform chiral HPLC and LC-MS. The mass should correspond to the α-azido acid [M-H]⁻, and the enantiomeric excess should match the starting material (>98% ee), confirming the Sₙ2 inversion mechanism.

Caption: Self-validating experimental workflow for trichloromethyl diol functionalization.

6. Conclusion The stability of the trichloromethyl group in 1,2-diols is highly conditional. While acting as a robust stabilizing group in neutral and acidic environments, its susceptibility to intramolecular nucleophilic attack under basic conditions makes it one of the most versatile linchpins in asymmetric synthesis. By understanding the kinetic limitations of the dichloroepoxide intermediate, process chemists can reliably scale these reactions for the production of complex pharmaceutical intermediates.

References

-

Wikipedia Contributors. "Geminal diol." Wikipedia, The Free Encyclopedia. URL: [Link]

-

Organic Process Research & Development. "Some Items of Interest to Process R&D Chemists and Engineers." ACS Publications, 2006. URL: [Link]

-

ResearchGate. "One-Carbon Homologation of Primary Alcohols and the Reductive Homologation of Aldehydes Involving a Jocic-Type Reaction." ResearchGate, 2025. URL: [Link]

-

MDPI. "Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals." Molecules, 2021. URL: [Link]

A Technical Guide to the Synthesis of 3,3,3-Trichloropropane-1,2-diol: Pathways, Protocols, and Mechanistic Insights

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 3,3,3-trichloropropane-1,2-diol, a vicinal diol characterized by a terminal trichloromethyl group. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations essential for laboratory and process development. We will explore two core synthetic strategies: the ring-opening hydrolysis of 3,3,3-trichloro-1,2-epoxypropane and the direct dihydroxylation of 3,3,3-trichloropropene. Each section includes a discussion of the reaction mechanism, detailed experimental protocols, and a comparative analysis to guide researchers in selecting the most suitable method for their specific application.

Introduction and Strategic Overview

3,3,3-Trichloropropane-1,2-diol (CAS No. 815-02-1) is an organic compound featuring a propane backbone substituted with a trichloromethyl group at the C3 position and hydroxyl groups at the C1 and C2 positions.[1] Its structure combines the high electrophilicity of the CCl₃ group with the nucleophilic and hydrogen-bonding capabilities of a vicinal diol, making it a potentially valuable building block in the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers.

The synthesis of this molecule can be approached through two primary and logically distinct strategies, each beginning from a common precursor, 3,3,3-trichloropropene.

-

Pathway A: Two-Step Epoxidation-Hydrolysis. This classic route involves the initial formation of a stable epoxide intermediate, which is subsequently hydrolyzed in a separate step to yield the diol. This pathway offers robust control and often utilizes readily available, moderately hazardous reagents.

-

Pathway B: One-Step Direct Dihydroxylation. This approach converts the alkene directly into the diol in a single transformation. While more atom-economical, it often requires the use of highly toxic and expensive heavy metal catalysts.

This guide will dissect each pathway, providing the scientific rationale for methodological choices.

Pathway A: Synthesis via Epoxide Hydrolysis

This robust, two-stage process is often favored for its reliability and scalability. It begins with the conversion of 3,3,3-trichloropropene to its corresponding epoxide, followed by a carefully controlled ring-opening hydrolysis.

Stage 1: Synthesis of the Precursor, 3,3,3-Trichloro-1,2-epoxypropane

The most direct method for synthesizing the epoxide intermediate is from 3,3,3-trichloropropene. A common laboratory-scale approach involves the formation of a halohydrin followed by intramolecular Williamson ether synthesis (ring closure) using a base.

Causality Behind Experimental Choices: The addition of hypochlorous acid (HOCl) to 3,3,3-trichloropropene is a key step. This reaction proceeds via an electrophilic addition mechanism. The subsequent treatment with a base, such as sodium hydroxide, deprotonates the hydroxyl group, which then acts as an intramolecular nucleophile, displacing the adjacent chloride to form the stable three-membered epoxide ring.[2]

Diagram: Epoxidation of 3,3,3-Trichloropropene

Caption: From alkene to epoxide via a chlorohydrin intermediate.

Stage 2: Acid-Catalyzed Hydrolysis of 3,3,3-Trichloro-1,2-epoxypropane

The ring-opening of epoxides is a fundamental and reliable reaction in organic synthesis.[3] In an aqueous acidic medium, the epoxide oxygen is first protonated, making the ring highly susceptible to nucleophilic attack by water.

Mechanistic Rationale: Protonation of the epoxide oxygen creates a strong electrophile. The subsequent Sₙ2-like attack by a water molecule opens the ring. The highly electronegative trichloromethyl group exerts a strong electron-withdrawing effect, which can influence the reaction rate but does not introduce regioselectivity concerns for the incoming nucleophile, as attack at either C1 or C2 ultimately leads to the same diol product after deprotonation. The use of a dilute acid catalyst, such as sulfuric acid, is sufficient to promote the reaction efficiently.[4]

Diagram: Mechanism of Acid-Catalyzed Epoxide Hydrolysis

Caption: Stepwise mechanism for the acid-catalyzed ring-opening.

Experimental Protocol: Hydrolysis of 3,3,3-Trichloro-1,2-epoxypropane

This protocol is adapted from established procedures for the hydrolysis of halogenated epoxides.[5]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3,3-trichloro-1,2-epoxypropane (17.5 g, 0.1 mol).

-

Addition of Aqueous Acid: Add 100 mL of deionized water followed by the slow, careful addition of concentrated sulfuric acid (0.5 mL). (Causality: The acid serves as a catalyst to activate the epoxide ring towards nucleophilic attack by water).

-

Reaction Conditions: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting epoxide is consumed (typically 2-4 hours). (Causality: Heating provides the necessary activation energy for the reaction to proceed at a practical rate).

-

Workup and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL). (Causality: Ethyl acetate is a suitable solvent for extracting the moderately polar diol product from the aqueous phase).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Pathway B: Direct Dihydroxylation of 3,3,3-Trichloropropene

This pathway accomplishes the conversion of the alkene to the diol in a single step, offering efficiency and atom economy. The most common and reliable method for this transformation is the Upjohn dihydroxylation.

Principle and Rationale: Direct dihydroxylation involves the addition of two hydroxyl groups across the double bond of an alkene.[6] While strong oxidants like potassium permanganate can be used, they often lead to over-oxidation and cleavage of the C-C bond. A more controlled and high-yielding method utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant, such as N-Methylmorpholine N-oxide (NMO).[7]

Mechanistic Insight: The reaction proceeds through a [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester intermediate. The co-oxidant (NMO) then hydrolyzes this ester to release the diol and simultaneously re-oxidizes the reduced osmium species (Os(VI)) back to its active Os(VIII) state, thus regenerating the catalyst for the next cycle. This catalytic cycle is crucial as it minimizes the use of the highly toxic and expensive OsO₄.[6][7]

Diagram: Upjohn Dihydroxylation Catalytic Cycle

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation

Safety Precaution: Osmium tetroxide is highly toxic and volatile. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reaction Setup: In a 250 mL flask under a nitrogen atmosphere, dissolve 3,3,3-trichloropropene (14.5 g, 0.1 mol) in a 1:1 mixture of acetone and water (100 mL).

-

Addition of Reagents: Add N-Methylmorpholine N-oxide (NMO) (14 g, 0.12 mol, 1.2 equivalents). Stir the solution until the NMO has dissolved.

-

Catalyst Addition: To the stirring solution, add a 2.5% (w/w) solution of osmium tetroxide in tert-butanol (1.0 mL, 0.001 mol, 1 mol%). (Causality: Only a catalytic amount of the toxic OsO₄ is needed because the co-oxidant, NMO, regenerates it in situ).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically complete within 8-16 hours. Monitor by TLC or GC.

-

Quenching and Workup: Quench the reaction by adding solid sodium sulfite (5 g) and stirring for 30 minutes to reduce any remaining osmium species.

-

Extraction and Purification: Remove the acetone via rotary evaporation. Extract the remaining aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude diol. The product can be purified as described in Pathway A.

Comparative Analysis of Synthesis Pathways

The choice between these two pathways depends on factors such as available equipment, safety considerations, and desired scale.

| Feature | Pathway A: Epoxide Hydrolysis | Pathway B: Direct Dihydroxylation |

| Number of Steps | Two (Epoxidation + Hydrolysis) | One |

| Key Reagents | HOCl, NaOH, H₂SO₄ | OsO₄ (catalytic), NMO |

| Reagent Hazards | Corrosive acids and bases | Highly toxic and volatile OsO₄ |

| Yield | Generally high and reliable | High, but sensitive to conditions |

| Scalability | Readily scalable | Challenging due to OsO₄ cost/toxicity |

| Atom Economy | Lower | Higher |

| Primary Advantage | Use of common, less hazardous reagents | High efficiency, one-pot reaction |

Conclusion

The synthesis of 3,3,3-trichloropropane-1,2-diol is readily achievable through well-established organic transformations. The epoxide hydrolysis pathway offers a robust and scalable method that avoids the use of highly toxic heavy metals, making it a preferable choice for many research and development settings. The direct dihydroxylation pathway , while elegant and efficient, is constrained by the significant hazards and costs associated with osmium tetroxide, typically reserving its use for small-scale syntheses where atom economy is paramount. Both routes provide reliable access to this versatile chlorinated diol, opening avenues for its exploration in various fields of chemical science.

References

-

PubChem. (n.d.). 3,3,3-Trichloro-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2011). A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE. Retrieved from [Link]

- Google Patents. (n.d.). CN102229523B - Preparation method of 3-chloro-1,2-propanediol.

-

Wikipedia. (n.d.). Dihydroxylation. Retrieved from [Link]

-

Chemistry Learner. (2023). Dihydroxylation: Definition, Examples, and Mechanism. Retrieved from [Link]

-

Piletic, I. R., et al. (2013). The protonated water cluster model has been found to predict the acid-catalyzed hydrolysis kinetics of other organic compounds such as epoxydiols with high accuracy. EGUsphere. Retrieved from [Link]

Sources

- 1. This compound | C3H5Cl3O2 | CID 160546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-EPOXY-3,3,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. egusphere.copernicus.org [egusphere.copernicus.org]

- 5. CN102229523B - Preparation method of 3-chloro-1,2-propanediol - Google Patents [patents.google.com]

- 6. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 7. Dihydroxylation: Definition, Examples, and Mechanism [chemistrylearner.com]

3,3,3-trichloro-1,2-propanediol toxicity and safety data sheet (SDS)

An In-Depth Technical Guide to the Toxicology and Safety of Chlorinated Propanediols: A Case Study on 3-Chloro-1,2-propanediol (3-MCPD)

A Note on the Subject of Inquiry: 3,3,3-trichloro-1,2-propanediol

Initial research for this technical guide on the specific compound this compound (CAS 815-02-1) revealed a significant scarcity of publicly available toxicological and safety data. While its chemical identity is confirmed, comprehensive studies on its health effects are not readily accessible.[1]

In the interest of providing a valuable and scientifically grounded resource for researchers, scientists, and drug development professionals, this guide will broaden its scope to address the toxicology of chlorinated propanediols as a chemical class. We will focus on the most extensively studied member of this family, 3-chloro-1,2-propanediol (3-MCPD) , as a representative case study. The comprehensive data available for 3-MCPD offers critical insights into the potential hazards, mechanisms of toxicity, and safety considerations that may be extrapolated to other chlorinated propanediols, including this compound, albeit with caution and consideration for structure-activity relationships.

Introduction to Chlorinated Propanediols

Chlorinated propanediols are a group of chemical compounds that are structurally related to glycerol, where one or more of the hydroxyl groups have been replaced by chlorine atoms. These compounds can be formed during the heat processing of foods that contain fat and salt, and also have industrial applications.[2] 3-Monochloropropane-1,2-diol (3-MCPD) is a significant member of this group and a well-known food processing contaminant.[2] It is found in a variety of food products, including savory sauces, and has been the subject of extensive toxicological evaluation.[2][3]

This guide will delve into the toxicological profile of 3-MCPD, providing a framework for understanding the potential risks associated with this class of compounds.

Physicochemical Properties of 3-Chloro-1,2-propanediol (3-MCPD)

Understanding the physical and chemical properties of a compound is fundamental to assessing its toxicological potential and establishing appropriate handling procedures.

| Property | Value |

| Chemical Formula | C₃H₇ClO₂ |

| Molecular Weight | 110.54 g/mol |

| Appearance | Colorless to pale yellow hygroscopic liquid |

| Odor | Sweetish |

| Boiling Point | 213 °C |

| Melting Point | -40 °C |

| Solubility | Soluble in water, alcohol, and ether |

| Vapor Pressure | 0.2 mm Hg @ 20 °C |

| CAS Number | 96-24-2 |

Source: Honeywell, IARC Publications[3]

Toxicokinetics of 3-Chloro-1,2-propanediol (3-MCPD)

The toxicokinetics of a substance describe its absorption, distribution, metabolism, and excretion (ADME) in the body. These processes determine the concentration and duration of the compound's presence at its target sites of toxicity.

Absorption, Distribution, and Excretion

3-MCPD is readily absorbed following oral exposure and is widely distributed throughout the body.[4] It has been shown to cross the blood-testis and blood-brain barriers.[4] Excretion occurs primarily through the urine, with a portion exhaled as carbon dioxide.[4]

Metabolism

The metabolism of 3-MCPD is a critical factor in its toxicity. A key metabolic pathway involves the formation of glycidol, a known genotoxic and carcinogenic compound.[4] This biotransformation is a crucial consideration in the risk assessment of 3-MCPD.

Caption: Metabolic activation of 3-MCPD to the reactive intermediate, glycidol.

Toxicological Profile of 3-Chloro-1,2-propanediol (3-MCPD)

The toxicity of 3-MCPD has been evaluated in numerous studies, revealing a range of adverse health effects.

Acute Toxicity

3-MCPD exhibits moderate to high acute toxicity.

| Route | Species | Value |

| Oral LD₅₀ | Rat | 150 mg/kg bw |

| Inhalation LC₅₀ (4h) | Rat | 0.28 - 1.14 mg/L |

Source: NICNAS, WHO[5]

Irritation and Sensitization

-

Skin Irritation: Limited data suggests that 3-MCPD can be a skin irritant.[5]

-

Eye Irritation: It is considered to cause serious eye irritation.[5][6]

-

Skin Sensitization: Available data does not indicate that 3-MCPD is a skin sensitizer.[5]

Repeated Dose Toxicity

Prolonged or repeated exposure to 3-MCPD can cause damage to several organs, with the kidneys and testes being primary targets.[3][5] A 90-day oral gavage study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 7.37 mg/kg bw/day, based on kidney toxicity and increased liver weight at higher doses.[5]

Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified 3-MCPD as "possibly carcinogenic to humans" (Group 2B).[5] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[5] Long-term studies in rats have shown increased incidences of tumors in the kidneys, testes, and mammary glands.[5]

Genotoxicity

3-MCPD has demonstrated mutagenic activity in in vitro assays.[7] While some in vivo studies have shown negative results, the potential for genotoxicity, particularly through its metabolite glycidol, remains a significant concern.[4][7]

Reproductive and Developmental Toxicity

3-MCPD is considered a reproductive toxicant.[5] Studies in male rats have shown adverse effects on sperm density and testicular tissue at relatively low doses.[5] It may also damage fertility or the unborn child.[3][6]

Safety and Handling: A General Guide for Chlorinated Propanediols

Given the significant hazards associated with 3-MCPD, stringent safety precautions are necessary. These recommendations can serve as a baseline for handling other chlorinated propanediols like this compound, for which specific data is lacking.

Hazard Classification

Based on the data for 3-MCPD, this class of compounds should be handled as potentially:

-

Fatal if inhaled[6]

-

Toxic if swallowed[3]

-

Harmful in contact with skin[6]

-

Suspected of causing cancer[8]

-

Causing damage to organs through prolonged or repeated exposure[3][6]

Experimental Protocol: Safe Handling Workflow

The following workflow outlines the essential steps for the safe handling of chlorinated propanediols in a research setting.

Caption: A generalized workflow for the safe handling of chlorinated propanediols.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Store locked up.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Structure-Activity Relationships and Considerations for this compound

While specific data is lacking for this compound, some inferences can be drawn based on its structure in comparison to 3-MCPD. The presence of three chlorine atoms on the terminal carbon would significantly increase the molecule's lipophilicity and molecular weight. This could potentially alter its absorption, distribution, and metabolism. The electronic effects of the trichloromethyl group might influence the reactivity of the adjacent hydroxyl groups. Further research is imperative to delineate the toxicological profile of this specific compound.

Conclusion

This technical guide has provided a comprehensive overview of the toxicology and safety of chlorinated propanediols, with a detailed focus on 3-chloro-1,2-propanediol (3-MCPD) as a representative compound. The data clearly indicates that 3-MCPD poses significant health risks, including carcinogenicity, reproductive toxicity, and organ damage. The lack of specific data for this compound necessitates a cautious approach, and it should be handled with the assumption of similar or potentially greater toxicity until empirical data becomes available. Researchers and professionals in drug development must adhere to stringent safety protocols when working with this class of compounds to mitigate potential exposure and ensure a safe working environment.

References

-

PubMed. (2013). Toxicology, occurrence and risk characterisation of the chloropropanols in food: 2-monochloro-1,3-propanediol, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. [Link]

-

National Center for Biotechnology Information. 3-MONOCHLORO-1,2-PROPANEDIOL. [Link]

-

INCHEM. (2001). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). [Link]

-

Australian Government Department of Health. (2015). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. [Link]

-

DC Fine Chemicals. (2024). 103320 - 3-Chloro-1,2-propanediol - Safety Data Sheet. [Link]

-

ResearchGate. (2017). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C3H5Cl3O2 | CID 160546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ess.honeywell.com [ess.honeywell.com]

- 4. 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) [inchem.org]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cosmobiousa.com [cosmobiousa.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

Advanced Synthesis and Applications of Trichloromethylated Diol Derivatives in Drug Development

Executive Summary

Trichloromethylated diol derivatives represent a highly versatile class of compounds in medicinal chemistry and organic synthesis. By combining the hydrogen-bonding capacity of a 1,2- or 1,3-diol system with the extreme lipophilicity and electron-withdrawing nature of the trichloromethyl (

Structural Rationale and Pharmacological Significance

The strategic incorporation of a

-

Modulation of Pharmacokinetics: The lipophilic nature of the

group significantly enhances membrane permeability, allowing compounds to cross the blood-brain barrier (BBB) more effectively. -

Metabolic Stability: The steric bulk and strong electron-withdrawing effect of the three chlorine atoms protect adjacent carbon centers from rapid enzymatic oxidation.

Sedative-Hypnotic Activity

Historical and modern evaluations of trichloromethylalkanediols have demonstrated their profound impact on the central nervous system. Darko (1971) synthesized and evaluated the stereoisomers of 1,1,1-trichlorobutane-2,3-diol for sedative-hypnotic activity[1].

-

Mechanistic Causality: The diol motif provides the necessary aqueous solubility for gastrointestinal absorption, while the

group drives BBB penetration. Pharmacological evaluations revealed that while both the threo and erythro isomers exhibited potency similar to chloral hydrate upon intraperitoneal (IP) administration, the threo isomer was significantly more potent orally than both the erythro isomer and chloral hydrate[1]. This suggests that the threo spatial arrangement forms a more stable rotamer, resisting first-pass metabolism and optimizing receptor binding.

Antimicrobial and Antifungal Scaffolds

Beyond direct CNS activity, trichloromethyl carbinols and diols are critical building blocks for bioactive heterocycles. For instance, the incorporation of a trichloromethyl group at the 2-position of a benzimidazole scaffold yields derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and various pathogenic fungal strains[2]. The

Quantitative Data: Pharmacological Profiles

To contextualize the utility of these derivatives, the following table summarizes the biological activity of key trichloromethylated compounds and their derivatives.

| Compound / Scaffold | Primary Target / Application | Biological Activity & Efficacy Profile | Ref. |

| threo-1,1,1-Trichlorobutane-2,3-diol | Sedative-Hypnotic (CNS) | High oral potency; superior to chloral hydrate. Rapid onset of righting reflex loss. | [1] |

| erythro-1,1,1-Trichlorobutane-2,3-diol | Sedative-Hypnotic (CNS) | Moderate oral potency; equivalent to chloral hydrate via IP administration. | [1] |

| 2-(Trichloromethyl)-1H-benzimidazole | Antimicrobial / Antifungal | Significant minimum inhibitory concentration (MIC) against MRSA and fungal strains. | [2] |

| Unnatural Amino Acid Precursors | High stereochemical fidelity; critical intermediates for peptidomimetic drugs. | [3] |

Mechanistic Pathways: The Jocic-Reeve and Corey-Link Reactions

A defining feature of trichloromethyl carbinols and diols is their unique reactivity under basic conditions, famously utilized in the Jocic-Reeve and Corey-Link reactions[3].

When treated with a strong base (e.g., NaOH or DBU), the hydroxyl group is deprotonated. The resulting alkoxide displaces one of the chlorine atoms on the adjacent

Caption: Mechanism of the Jocic-Reeve and Corey-Link reactions via a gem-dichloroepoxide intermediate.

Modern Synthetic Methodologies

Historically, synthesizing trichloromethyl carbinols involved reacting aldehydes with chloroform and strong bases, which often led to poor yields due to the Cannizzaro reaction or aldol condensation. Modern methodologies have resolved these issues.

Pathway A: One-Pot Oxidation/Trichloromethylation

Primary alcohols can be converted directly into trichloromethyl carbinols in a single pot using Dess-Martin periodinane (DMP) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)[4].

Caption: Workflow for the one-pot synthesis of trichloromethyl carbinols from primary alcohols.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to implement protocols that verify the integrity of the reaction at each step. The following methodologies incorporate built-in quality control (QC) checkpoints.

Protocol 1: One-Pot Synthesis of Trichloromethyl Carbinols via DMP/TBD[4]

Rationale: DMP cleanly oxidizes primary alcohols to aldehydes without over-oxidation to carboxylic acids. TBD is a strong, non-nucleophilic guanidine base that efficiently deprotonates

-

Oxidation Phase: Dissolve the primary alcohol (1.0 eq) in anhydrous

(0.2 M) under an argon atmosphere. Add DMP (1.2 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature. -

Validation Checkpoint 1 (TLC): Confirm complete consumption of the primary alcohol (

shift) before proceeding. Causality: Unreacted alcohol will interfere with the subsequent carbanion addition, leading to complex mixtures. -

Trichloromethylation Phase: Cool the reaction mixture to -78 °C. Slowly add TBD (2.0 eq) dissolved in

. The -

Quench & Extraction: Quench with saturated aqueous

. Extract with dichloromethane (DCM), wash with brine, dry over -

Validation Checkpoint 2 (NMR): Analyze the crude product via

NMR. The successful formation of the product is validated by the appearance of the distinct

Protocol 2: Pd-Catalyzed Synthesis of 1-(Hetero)aryl-2,2,2-trichloroethanols[5]

Rationale: Anhydrous chloral is highly volatile and toxic. Chloral hydrate is a stable, easy-to-handle solid. N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complexes (CYPs) catalyze the 1,2-addition of arylboroxines directly to chloral hydrate without requiring a separate, hazardous dehydration step[5].

-

Catalyst & Reagent Assembly: In a sealed tube, combine chloral hydrate (1.0 eq), (hetero)arylboroxine (1.0 eq),

(3.0 eq), and the PhS-IPent-CYP palladium catalyst (1 mol%) in toluene (1 mL per 0.5 mmol substrate). -

Coupling Reaction: Heat the sealed mixture to 100 °C for 2 hours. Causality: The elevated temperature is required to break the boroxine network and facilitate transmetalation to the palladium center, while the sealed tube prevents the escape of any transiently dehydrated chloral.

-

Purification: Cool to room temperature, filter through a short pad of Celite to remove the palladium catalyst and inorganic salts, and purify via flash column chromatography (Hexane/EtOAc).

-

Validation Checkpoint (NMR): Verify the product via

NMR. The reaction is successful if the boroxine signals disappear and a new singlet/doublet for the carbinol methine proton (

References[2] Synthesis of 2-(Trichloromethyl)-1H-benzimidazole Derivatives: Detailed Application Notes and Protocols. Benchchem. URL:https://www.benchchem.com/application-notes/synthesis-of-2-trichloromethyl-1h-benzimidazole-derivatives[1] Darko, L. L. (1971). Synthesis and Biological Properties of Certain Trichloromethyl Compounds. Journal of Medicinal Chemistry. URL:https://pubs.acs.org/doi/10.1021/jm00288a026[4] ChemInform Abstract: One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. ResearchGate. URL:https://www.researchgate.net/publication/244319080_ChemInform_Abstract_One-Pot_Synthesis_of_Trichloromethyl_Carbinols_from_Primary_Alcohols[5] Pd-catalyzed synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols using chloral hydrate and (hetero)arylboroxines. RSC Publishing. URL:https://pubs.rsc.org/en/content/articlelanding/2021/RA/D1RA02793A[3] Jocic reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Jocic_reaction

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Jocic reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Pd-catalyzed synthesis of 1-(hetero)aryl-2,2,2-trichloroethanols using chloral hydrate and (hetero)arylboroxines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02403E [pubs.rsc.org]

The Modulated Reactivity of Vicinal Diols on a Trichlorinated Alkane Scaffold: A Technical Guide

Executive Summary

The incorporation of a trichlorinated alkyl moiety, such as the trichloromethyl (-CCl₃) group, adjacent to a vicinal diol (a 1,2-diol) introduces profound electronic and steric effects that significantly alter the diol's inherent reactivity. The powerful electron-withdrawing nature of the chlorine atoms enhances the acidity of the hydroxyl protons while simultaneously diminishing the nucleophilicity of the hydroxyl oxygens. This guide provides an in-depth analysis of these effects and explores their consequences on key transformations relevant to drug development and materials science. We will examine how these unique electronic properties favor specific reaction pathways, such as base-promoted intramolecular cyclizations to form epoxides, while presenting challenges for others. This document serves as a technical resource for researchers, offering mechanistic insights, field-proven experimental protocols, and a discussion of the strategic application of these unique chemical entities.

Introduction: A Dichotomy of Reactivity

Vicinal diols are a cornerstone functional group in organic synthesis, prized for their versatility in transformations such as oxidative cleavage, esterification, and the formation of cyclic ethers and acetals. However, placing this functionality on a trichlorinated alkane framework creates a molecule with a distinct chemical personality. The primary modulating factor is the potent, electron-withdrawing inductive effect (-I effect) of the three chlorine atoms. This effect propagates through the carbon skeleton, fundamentally altering the electronic character of the adjacent hydroxyl groups.

This guide will dissect the reactivity of these specialized diols, focusing on how the trichlorinated substituent dictates reaction outcomes. We will move from the theoretical underpinnings of electronic influence to practical, validated experimental workflows, providing researchers with the predictive power to harness this unique reactivity.

The Dominant Electronic Influence of the Trichloromethyl Group

The reactivity of the hydroxyl groups is fundamentally governed by two properties: the acidity of the O-H proton and the nucleophilicity of the oxygen lone pairs. The -CCl₃ group exerts a strong influence on both.

-

Enhanced Acidity: The three electronegative chlorine atoms pull electron density away from the carbinol carbons (the carbons bearing the -OH groups). This inductive pull makes the hydroxyl oxygens more electron-poor, which in turn weakens the O-H bond. Consequently, the hydroxyl protons become significantly more acidic compared to those on a simple alkyl diol. This increased acidity means that a weaker base is required to deprotonate the alcohol to its corresponding alkoxide.[1][2]

-

Diminished Nucleophilicity: While the conjugate base (the alkoxide) is formed more readily, its effectiveness as a nucleophile is compromised. The same inductive effect that stabilizes the negative charge on the oxygen, making the alcohol more acidic, also holds that charge closer to the oxygen nucleus, making it less available for donation to an electrophile.[1]

This interplay between enhanced acidity and diminished nucleophilicity is the central theme governing the chemistry of these molecules.

Key Reaction Pathways & Mechanistic Insights

The unique electronic landscape of trichlorinated vicinal diols makes certain reaction pathways more favorable than others.

Intramolecular Cyclization: A Favored Pathway to Epoxides

One of the most synthetically useful transformations of these substrates is the base-promoted intramolecular cyclization to form trichlorinated epoxides. This reaction proceeds via an intramolecular Williamson ether synthesis.[3][4][5][6][7]

The mechanism unfolds in two key steps:

-

Deprotonation: A base removes a proton from one of the hydroxyl groups to form an alkoxide. Due to the enhanced acidity, this can often be achieved with relatively mild bases like potassium carbonate, or more definitively with strong, non-nucleophilic bases like sodium hydride (NaH).[3][8]

-

Intramolecular SN2 Attack: The newly formed alkoxide, acting as an intramolecular nucleophile, attacks the adjacent carbon atom, displacing the second hydroxyl group (which must first be converted into a good leaving group) or, more commonly in a related halohydrin, a halide.[7][9][10][11][12] In the context of a diol itself, one hydroxyl would need prior activation (e.g., conversion to a tosylate) for this to be efficient. However, the reaction is particularly facile for the corresponding chlorohydrins, which are common precursors or intermediates.[7][9][12]

The proximity of the reacting centers in a vicinal arrangement makes this intramolecular reaction highly efficient, especially for forming three-membered epoxide rings.[4][7]

Caption: Mechanism of base-promoted epoxide formation.

Oxidative Cleavage: The Malaprade Reaction

The Malaprade reaction, which uses periodic acid (HIO₄) or its salts (e.g., NaIO₄) to cleave the carbon-carbon bond of a vicinal diol, is a cornerstone of carbohydrate and polyol chemistry.[13][14][15] The reaction proceeds through a cyclic periodate ester intermediate.[13][16] The presence of electron-withdrawing groups, such as the trichloromethyl group, can influence the rate of this reaction. While strong electron withdrawal can sometimes slow the formation of the cyclic ester, studies have shown that diols with such groups are still viable substrates for oxidative cleavage, yielding corresponding aldehydes or ketones.[17][18] This transformation is particularly useful for degrading the carbon skeleton in a controlled manner for structural elucidation or further synthetic elaboration.

Pinacol Rearrangement

The pinacol rearrangement is the acid-catalyzed rearrangement of a 1,2-diol to a ketone.[19][20][21][22] The mechanism involves protonation of a hydroxyl group, loss of water to form a carbocation, followed by a 1,2-alkyl or -hydride shift to form a more stable, resonance-stabilized oxonium ion, which is the conjugate acid of the product ketone.[19][22]

For a trichlorinated vicinal diol, the stability of the intermediate carbocation is a critical factor. The powerful electron-withdrawing -CCl₃ group would significantly destabilize an adjacent carbocation, making the initial loss of water less favorable. However, if a carbocation can be formed on the carbon not bearing the trichloromethyl group, the rearrangement may proceed. The migratory aptitude of the -CCl₃ group itself is very low, meaning other alkyl or aryl groups would preferentially migrate. This reaction pathway is generally less predictable and more challenging for these substrates compared to simpler diols.[23]

Experimental Protocol: Base-Mediated Synthesis of a Trichlorinated Epoxide

This section provides a robust, self-validating protocol for the cyclization of a trichlorinated diol precursor. The example used is the conversion of 3-chloro-1-(trichloromethyl)propan-1,2-diol (a trichlorinated chlorohydrin) to (trichloromethyl)oxirane.

Materials and Equipment

| Reagent/Equipment | Purpose |

| Trichlorinated Chlorohydrin | Starting Material |

| Sodium Hydride (60% in oil) | Non-nucleophilic base for deprotonation |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent |

| Diethyl Ether | Extraction Solvent |

| Saturated NH₄Cl (aq.) | Aqueous quench |

| Brine | Washing agent |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer & stir bar | Agitation |

| TLC plates (Silica gel) | Reaction monitoring |

| Rotary Evaporator | Solvent removal |

| Flash Chromatography System | Product purification |

| NMR, IR, GC-MS Spectrometers | Product characterization |

Step-by-Step Methodology

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the trichlorinated chlorohydrin (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water. Ensure all equipment is dry. Hydrogen gas is evolved.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot, quenching it with a drop of water, and extracting with ethyl acetate. Spot the starting material and the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot has disappeared and a new, typically less polar, product spot has appeared.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl to quench the excess NaH.

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization (Self-Validation): Confirm the structure and purity of the isolated epoxide using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Self-validating workflow for epoxide synthesis.

Applications in Drug Development and Advanced Materials

The unique properties of trichlorinated vicinal diols and their derivatives, particularly epoxides, make them valuable intermediates in several fields.

-

Medicinal Chemistry: The trichloromethyl group is a bioisostere for the tert-butyl group but with vastly different electronic properties. Its high lipophilicity can enhance membrane permeability and bioavailability of drug candidates. The resulting epoxides are versatile electrophilic building blocks, capable of reacting with various nucleophiles to construct more complex molecular architectures. For example, they can be opened by amines or thiols to introduce new functionalities.

-

Materials Science: The high density and unique polarity imparted by the chlorinated scaffold can be exploited in the synthesis of specialized polymers and functional materials. The diol functionality allows for incorporation into polyester or polyurethane chains, while the chlorine atoms can enhance properties like flame retardancy or refractive index.

Conclusion and Future Outlook

The reactivity of vicinal diols on a trichlorinated alkane scaffold is a compelling case study in how functional group interplay dictates chemical behavior. The strong inductive effect of the chlorine atoms creates a system where hydroxyl groups are more acidic but less nucleophilic, favoring intramolecular reactions like epoxide formation over many intermolecular processes. Understanding these principles allows chemists to strategically employ these building blocks for the synthesis of complex molecules in pharmaceuticals and materials science.

Future research will likely focus on developing stereoselective methods for the synthesis of chiral trichlorinated diols and epoxides, further expanding their utility as building blocks for asymmetric synthesis. Additionally, exploring the catalytic activation of these electronically modified diols for reactions that are typically challenging will open new avenues for chemical innovation.

References

-

Malaprade reaction - Wikipedia. Available at: [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014). Available at: [Link]

-

Williamson Ether Synthesis - Chemistry LibreTexts. (2023). Available at: [Link]

-

Sun Min Kim, Dong Wan Kim and Jung Woon Yang. (2014). Transition-Metal-Free and Chemoselective NaOtBu-O2-Mediated Oxidative Cleavage Reactions of vic-1,2-Diols to Carboxylic Acids and Mechanistic Insight into the Reaction Pathways. Organic Chemistry Portal. Available at: [Link]

-

Williamson ether synthesis - Wikipedia. Available at: [Link]

-

Williamson Ether Synthesis: Definition, Examples, and Mechanism - Chemistry Learner. Available at: [Link]

-

Intramolecular Williamson Ether Synthesis - YouTube. (2021). Available at: [Link]

-

Iodine-Catalyzed Prins Cyclization of Homoallylic Alcohols and Aldehydes - PMC - NIH. Available at: [Link]

-

Facile and Fast Pinacol Rearrangement by AlCl3 in the Solid State - PMC - NIH. Available at: [Link]

-

Rearrangement - MSU chemistry. Available at: [Link]

-

Malaprade Oxidation Reactions - Organic Chemistry - YouTube. (2022). Available at: [Link]

-

Synthesis of chromene analogues via oxidative cleavage of 1,2-diols - Indian Academy of Sciences. Available at: [Link]

-

The Malaprade reaction mechanism for ethylene glycol oxidation by periodic acid based on density functional theory (DFT). (2023). RSC Publishing. Available at: [Link]

-

THE CHEMOSELECTIVE CATALYTIC OXIDATION OF ALCOHOLS, DIOLS, AND POLYOLS TO KETONES AND HYDROXYKETONES - Stacks - Stanford University. Available at: [Link]

-

Illustrated Glossary of Organic Chemistry - Pinacol rearrangement. Available at: [Link]

-

Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4 - Master Organic Chemistry. (2011). Available at: [Link]

-

Halohydrin - Wikipedia. Available at: [Link]

-

Pinacol rearrangement - Wikipedia. Available at: [Link]

-

Pinacol Rearrangement - Master Organic Chemistry. (2023). Available at: [Link]

-

Epoxide synthesis from diols | Request PDF - ResearchGate. Available at: [Link]

-

BASE PROMOTED CYLIZATION OF HALOHYDRINS I PROBLEM - YouTube. (2012). Available at: [Link]

-

A vicinal diol has OH groups on adjacent carbons. The dehydration... - Pearson. Available at: [Link]

-

Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. (2015). Available at: [Link]

-

124 CHM2211 Epoxide Synthesis via Base Promoted Halohydrin Cyclization - YouTube. (2021). Available at: [Link]

-

(R,R)- AND (S,S)-1,2:4,5-DIEPOXYPENTANE - Organic Syntheses. Available at: [Link]

-

11.8: Oxidation of Alkenes to Vicinal Diols - Chemistry LibreTexts. Available at: [Link]

-

Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC. Available at: [Link]

-

Solved Base-promoted cyclization of halohydrins is one of | Chegg.com. Available at: [Link]

-

Synthesis of Cyclic 1,3-Diols as Scaffolds for Spatially Directed Libraries - PMC. Available at: [Link]

-

solvent effects on the dehydrochl orination of 1.1.1- trichloro- 2.2- diary lethanes and on the hydrolysis of trichlorome thylbe. Available at: [Link]

-

Toxicity of 1,1,1-trichloro-2-propanone in Sprague-Dawley rats - PubMed. Available at: [Link]

-

One-Pot Synthesis of Trichloromethyl Carbinols from Primary Alcohols. Organic Chemistry Portal. Available at: [Link]

-

Diol synthesis by substitution - Organic Chemistry Portal. Available at: [Link]

-

Lewis Base Catalysis Enables the Activation of Alcohols by means of Chloroformates as Phosgene Substitutes. Wiley Online Library. Available at: [Link]

-

Acidity and Basicity of Alcohols - Master Organic Chemistry. (2014). Available at: [Link]

-

12.2 Acidity of Alcohols and Phenols - YouTube. (2018). Available at: [Link]

-

SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS - SciELO. Available at: [Link]

-

1,1,1-Trichloro-2-propanol | C3H5Cl3O | CID 66153 - PubChem. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis: Definition, Examples, and Mechanism [chemistrylearner.com]

- 7. Halohydrin - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chegg.com [chegg.com]

- 13. Malaprade reaction - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. makromol.uwr.edu.pl [makromol.uwr.edu.pl]

- 17. Transition-Metal-Free and Chemoselective NaOtBu-O2-Mediated Oxidative Cleavage Reactions of vic-1,2-Diols to Carboxylic Acids and Mechanistic Insight into the Reaction Pathways [organic-chemistry.org]

- 18. ias.ac.in [ias.ac.in]

- 19. Rearrangement [www2.chemistry.msu.edu]

- 20. chem.ucla.edu [chem.ucla.edu]

- 21. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. Facile and Fast Pinacol Rearrangement by AlCl3 in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for the Hydrolysis of 3,3,3-Trichloro-1,2-Epoxypropane to 3,3,3-Trichloro-1,2-propanediol

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the hydrolysis of 3,3,3-trichloro-1,2-epoxypropane, a highly reactive epoxide, to its corresponding vicinal diol, 3,3,3-trichloro-1,2-propanediol. The document outlines both acid- and base-catalyzed hydrolysis protocols, delving into the mechanistic underpinnings of each approach to inform experimental design. Detailed, step-by-step procedures are provided, alongside safety precautions, materials required, and methods for product analysis. This guide is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to perform this transformation efficiently and safely.

Introduction

Epoxides are versatile three-membered cyclic ethers that serve as pivotal intermediates in organic synthesis due to the significant ring strain that renders them susceptible to ring-opening reactions.[1][2] The hydrolysis of epoxides is a fundamental transformation that yields 1,2-diols (vicinal diols), which are crucial structural motifs in numerous biologically active molecules and pharmaceutical agents. 3,3,3-trichloro-1,2-epoxypropane is a particularly reactive epoxide due to the strong electron-withdrawing effect of the trichloromethyl group, which enhances the electrophilicity of the epoxide carbons. This application note details the protocols for the controlled hydrolysis of this substrate under both acidic and basic conditions.

The choice between acid- and base-catalyzed hydrolysis is a critical experimental parameter that dictates the regioselectivity of the ring-opening reaction in unsymmetrical epoxides.[3][4][5] Understanding the underlying mechanisms is paramount for predicting and controlling the reaction outcome.

Mechanistic Insights: Acid vs. Base Catalysis

The hydrolysis of epoxides can be effectively achieved under both acidic and basic conditions, with each pathway proceeding through a distinct mechanism that influences the regiochemical outcome.

Acid-Catalyzed Hydrolysis

In an acidic medium, the epoxide oxygen is first protonated, forming a good leaving group and activating the epoxide ring for nucleophilic attack.[3][4][5] The reaction can be conceptualized as a hybrid between an SN1 and SN2 mechanism.[3][4][5] While not forming a full carbocation, a significant partial positive charge develops on the more substituted carbon atom. Consequently, the nucleophile (water) preferentially attacks the more substituted carbon.[3][4][5] For 3,3,3-trichloro-1,2-epoxypropane, the attack will occur at the carbon bearing the trichloromethyl group. The reaction proceeds with anti-stereochemistry, resulting in a trans-diol.[3][4][5]

Base-Catalyzed Hydrolysis

Under basic conditions, the ring-opening occurs via a classic SN2 mechanism.[3][4][5] The hydroxide ion, a potent nucleophile, directly attacks one of the epoxide carbons. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.[3][4][5][6] In the case of 3,3,3-trichloro-1,2-epoxypropane, the nucleophilic attack will take place at the CH₂ carbon. This is followed by protonation of the resulting alkoxide by water to yield the diol.[3][4][5] Similar to the acid-catalyzed pathway, this reaction also results in a trans-diol due to the backside attack characteristic of the SN2 mechanism.[3][4][5]

Experimental Protocols

The following protocols provide detailed procedures for the hydrolysis of 3,3,3-trichloro-1,2-epoxypropane.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 3,3,3-trichloro-1,2-epoxypropane | ≥98% |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% |

| Diethyl Ether | Anhydrous |

| Dichloromethane | Anhydrous |

| Magnesium Sulfate (MgSO₄) | Anhydrous |

| Deionized Water | |